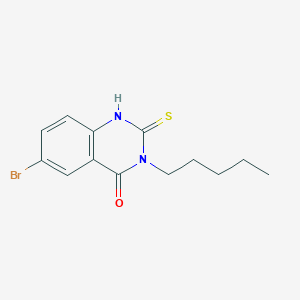
6-Bromo-3-pentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-pentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C13H15BrN2OS . It has a molecular weight of 327.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15BrN2OS/c1-2-3-4-7-16-12(17)10-8-9(14)5-6-11(10)15-13(16)18/h5-6,8H,2-4,7H2,1H3,(H,15,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 327.24 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.科学的研究の応用
Synthesis Methodologies
Research on quinazolinones, including compounds similar to "6-Bromo-3-pentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one," often focuses on innovative synthesis techniques. For instance, one study describes the use of 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane as an effective catalytic system for synthesizing 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones under thermal and solvent-free conditions, highlighting efficient and reusable catalysts for quinazolinone derivatives (Kefayati, Asghari, & Khanjanian, 2012). Another research demonstrates the one-pot three-component synthesis of 2-alkyl and 2-aryl-4(3H)-quinazolinone under microwave irradiation and solvent-free conditions, suggesting a streamlined approach to creating quinazolinone derivatives (Mohammadi & Hossini, 2011).
Biological Activities
Quinazolinones, by virtue of their structural diversity, have been studied for various biological activities. For example, some quinazolinone derivatives have shown potential as antimicrobial agents. A study synthesizing 3-alkylquinazolin-4-one derivatives found that a compound, namely 6-bromo-3-propylquinazolin-4-one, exhibited good antifungal activity (Ouyang et al., 2006). This indicates that derivatives of quinazolinone, including the 6-Bromo variant, could have significant implications in developing new antimicrobial agents.
Moreover, quinazolinones have been explored for their anticancer properties. A study investigating amino- and sulfanyl-derivatives of benzoquinazolinones revealed that certain compounds demonstrated significant anticancer activity, emphasizing the therapeutic potential of quinazolinone derivatives in cancer treatment (Nowak et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
6-bromo-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2OS/c1-2-3-4-7-16-12(17)10-8-9(14)5-6-11(10)15-13(16)18/h5-6,8H,2-4,7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIKACZFOHOVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
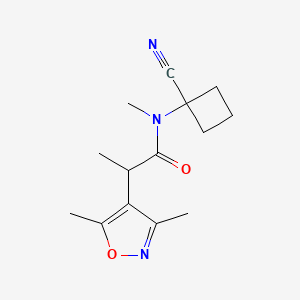
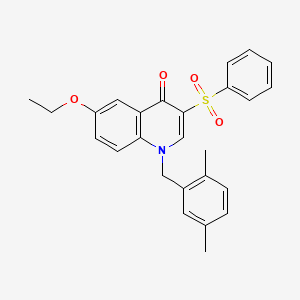
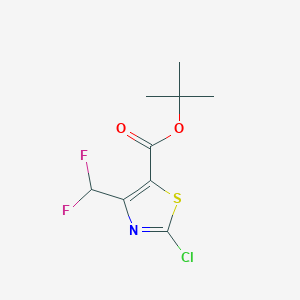
![1-[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2736931.png)
![8-allyl-3-{[4-(2,6-dimethylphenyl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B2736934.png)
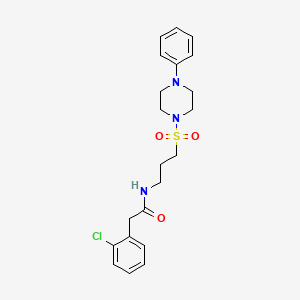
![Ethyl 4-[[2-[[4-(4-fluorophenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2736936.png)
![N-(4-butylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2736938.png)
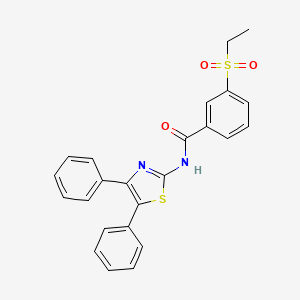
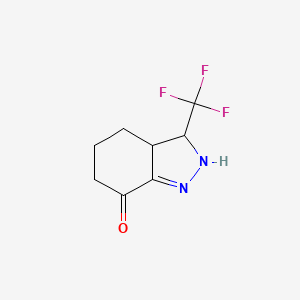

![(2S,3S)-3-methyl-2-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]pentanoic acid](/img/structure/B2736944.png)
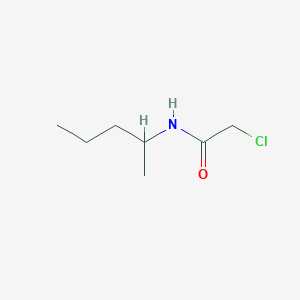
![N-(3,4-dimethoxyphenyl)-2-(3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)hydrazinecarboxamide](/img/structure/B2736946.png)
